molecular formula C16H12FN3O2 B4235858 N-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

N-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Cat. No. B4235858
M. Wt: 297.28 g/mol
InChI Key: XXWUODLJKRZNNH-UHFFFAOYSA-N
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Description

N-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxadiazole family and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes, such as histone deacetylases and carbonic anhydrases. Additionally, N-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide may work by modulating the activity of certain receptors, such as the GABA-A receptor.
Biochemical and Physiological Effects
N-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been found to exhibit various biochemical and physiological effects. This compound has been found to have antioxidant properties, and it has been shown to reduce oxidative stress in cells. Additionally, N-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been found to modulate the activity of certain enzymes, such as carbonic anhydrases and histone deacetylases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been extensively studied, and its potential applications in scientific research are well-established. However, one limitation of using N-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of N-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One potential direction is to further investigate its potential applications in the treatment of Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new drugs and therapies. Finally, the potential anticancer properties of N-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide should be further investigated in order to determine its potential as a cancer treatment.

Scientific Research Applications

N-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been found to have various potential applications in scientific research. This compound has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells in vitro. Additionally, N-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques.

properties

IUPAC Name

N-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c17-13-8-4-7-12(9-13)15-19-14(22-20-15)10-18-16(21)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWUODLJKRZNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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